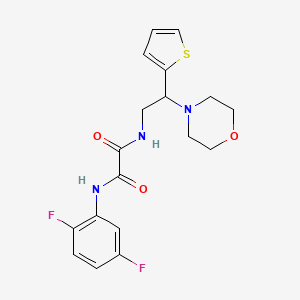

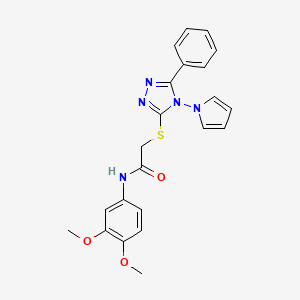

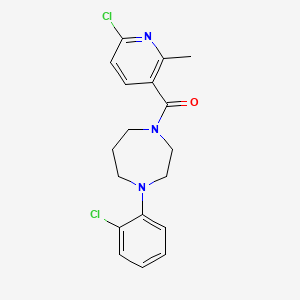

N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors such as benzoic acid or amines, which are then converted into more complex structures through reactions like sulfamoylation and acetylation. For instance, the synthesis of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides involves converting benzoic acid into various intermediates before reacting with 2-bromoacetamide to yield the target compounds . Similarly, the synthesis of an impurity in the antibacterial drug sulfamethizole involves the reaction of an amino thiadiazole with an acetamidobenzenesulfonyl chloride, followed by hydrolysis .

Molecular Structure Analysis

The molecular structure of sulfamoyl phenyl acetamides is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further linked to an acetamide moiety. Quantum mechanical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to analyze the electronic structure of these molecules. The molecular electrostatic potentials (MEP) and the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) are critical parameters that indicate the chemical reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of sulfamoyl phenyl acetamides can be inferred from the small HOMO-LUMO energy gap, suggesting that these molecules are prone to electron exchange within the molecule, which is a key factor in their potential biological activity. The docking studies of these molecules with enzymes, such as O-acetyl-serine-sulfhydrylase (OASS), indicate their mode of binding and potential as lead molecules for targeting specific diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined through spectral characterization techniques such as EI-MS, IR, and NMR. These techniques confirm the successful synthesis of the compounds and provide detailed information about their structure. The antimicrobial and hemolytic activities of these compounds are evaluated through biological screening, indicating their potential as antimicrobial agents with varying degrees of activity and toxicity .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Several studies have synthesized novel compounds incorporating the sulfamoyl moiety, demonstrating significant antimicrobial activities. For instance, Darwish et al. (2014) synthesized heterocyclic compounds with the sulfamoyl moiety, showing promising antibacterial and antifungal results (Darwish et al., 2014). This indicates potential applications of compounds with the sulfamoyl moiety in developing new antimicrobial agents.

Antitumor Applications

Research into novel acetamide derivatives has indicated considerable antitumor activity. Alqasoumi et al. (2009) reported that specific acetamide derivatives displayed more effective antitumor properties than the reference drug doxorubicin, highlighting the potential of these compounds in cancer treatment (Alqasoumi et al., 2009).

Material Science and Solvation Analysis

The interaction of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids has been evaluated, providing insights into its electronic and biological interactions. Bharathy et al. (2021) utilized DFT tools to investigate the structural parameters and electron behavior of this compound, revealing potential applications in designing materials with specific electronic or biological properties (Bharathy et al., 2021).

Antioxidant Activity

Compounds derived from pyrazole-acetamide have been synthesized and characterized for their antioxidant activity. Chkirate et al. (2019) reported significant antioxidant activity in their study, suggesting the usefulness of these compounds in pharmaceutical applications aimed at combating oxidative stress (Chkirate et al., 2019).

Mecanismo De Acción

Target of Action

It is known to be a derivative of sulfamethoxazole , a sulfonamide antibiotic that inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

Mode of Action

Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (PABA) into folic acid, an essential component for bacterial growth .

Biochemical Pathways

The compound likely affects the biochemical pathway of folic acid synthesis in bacteria, given its relationship to Sulfamethoxazole . By inhibiting the enzyme dihydropteroate synthase, it prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of nucleic acids in bacteria .

Pharmacokinetics

It is known that sulfamethoxazole, a related compound, is well absorbed orally, widely distributed in body tissues, metabolized in the liver (primarily by acetylation), and excreted in the urine .

Result of Action

As a derivative of sulfamethoxazole, it may share similar effects, which include the inhibition of bacterial growth by interfering with the synthesis of nucleic acids .

Propiedades

IUPAC Name |

N-[4-(1,2-oxazol-4-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-8(15)13-9-2-4-11(5-3-9)19(16,17)14-10-6-12-18-7-10/h2-7,14H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTWUEZYXWAPHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)

methanone](/img/structure/B3013112.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3013115.png)

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)

![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)